molecular formula C9H9N5OS3 B4424779 N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-YL]-2-(pyrimidin-2-ylsulfanyl)acetamide

N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-YL]-2-(pyrimidin-2-ylsulfanyl)acetamide

Cat. No.: B4424779
M. Wt: 299.4 g/mol
InChI Key: SXQWAWFYGYDHSK-UHFFFAOYSA-N
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Description

N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-YL]-2-(pyrimidin-2-ylsulfanyl)acetamide is a chemical compound with the molecular formula C9H9N5OS2. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and agriculture.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-YL]-2-(pyrimidin-2-ylsulfanyl)acetamide typically involves the reaction of 2-amino-5-methylthio-1,3,4-thiadiazole with 2-chloropyrimidine-5-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-YL]-2-(pyrimidin-2-ylsulfanyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the thiadiazole or pyrimidine rings .

Scientific Research Applications

N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-YL]-2-(pyrimidin-2-ylsulfanyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-YL]-2-(pyrimidin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide
  • N-(5-Methylthio-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide

Uniqueness

N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-YL]-2-(pyrimidin-2-ylsulfanyl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both thiadiazole and pyrimidine rings in the same molecule allows for diverse interactions with biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-pyrimidin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5OS3/c1-16-9-14-13-8(18-9)12-6(15)5-17-7-10-3-2-4-11-7/h2-4H,5H2,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQWAWFYGYDHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(S1)NC(=O)CSC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-YL]-2-(pyrimidin-2-ylsulfanyl)acetamide
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N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-YL]-2-(pyrimidin-2-ylsulfanyl)acetamide
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N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-YL]-2-(pyrimidin-2-ylsulfanyl)acetamide
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N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-YL]-2-(pyrimidin-2-ylsulfanyl)acetamide
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N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-YL]-2-(pyrimidin-2-ylsulfanyl)acetamide
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N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-YL]-2-(pyrimidin-2-ylsulfanyl)acetamide

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